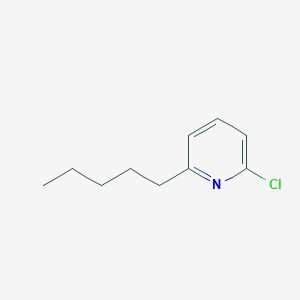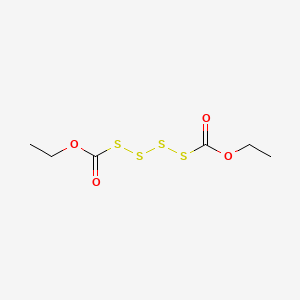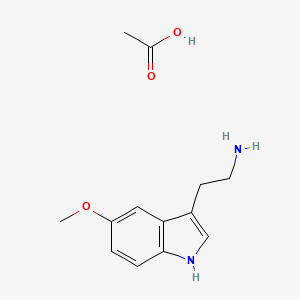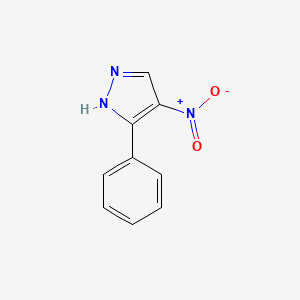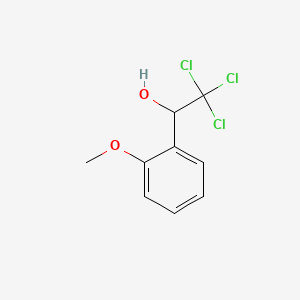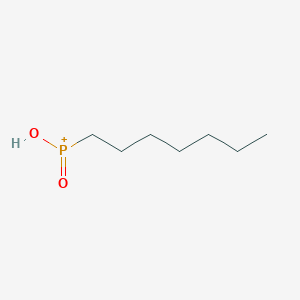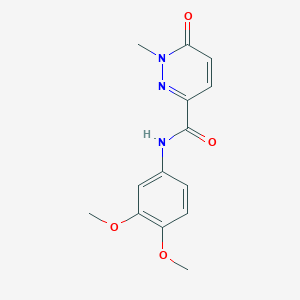
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and dimethoxyphenyl substituents. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
化学反応の分析
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.
Industry: It may be used in the development of new materials or as a corrosion inhibitor in metal protection.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular function and behavior.
類似化合物との比較
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
N-(3,4-Dimethoxyphenyl)ethylamides: These compounds have similar substituents but differ in their core structure, leading to different chemical and biological properties
特性
CAS番号 |
923153-24-6 |
|---|---|
分子式 |
C14H15N3O4 |
分子量 |
289.29 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O4/c1-17-13(18)7-5-10(16-17)14(19)15-9-4-6-11(20-2)12(8-9)21-3/h4-8H,1-3H3,(H,15,19) |
InChIキー |
QNNREPADNWJAKY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
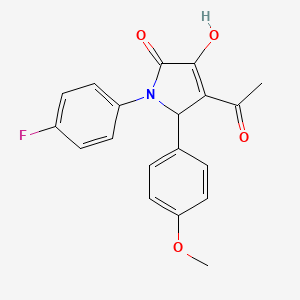
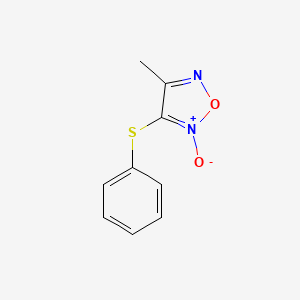
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
